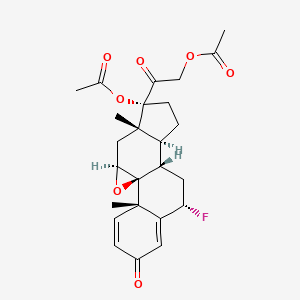
(7-methylbenzofuran-5-yl)boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-methylbenzofuran-5-yl)boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound features a benzofuran ring with a methyl group at the 7th position and a boronic acid group at the 5th position. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7-methylbenzofuran-5-yl)boronic Acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reagents is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: (7-methylbenzofuran-5-yl)boronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate (KOAc) or potassium phenoxide (KOPh) for borylation reactions.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and others depending on the reaction.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Aplicaciones Científicas De Investigación
(7-methylbenzofuran-5-yl)boronic Acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (7-methylbenzofuran-5-yl)boronic Acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications and enzyme inhibition. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes that can be used for detection or inhibition purposes .
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a benzofuran ring.
2-Furylboronic Acid: Contains a furan ring instead of a benzofuran ring.
3-Methylphenylboronic Acid: Similar structure but with a methyl group on the phenyl ring.
Uniqueness: (7-methylbenzofuran-5-yl)boronic Acid is unique due to the presence of the benzofuran ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where interactions with aromatic systems are important. The methyl group at the 7th position can also influence the reactivity and selectivity of the compound in various reactions .
Propiedades
Fórmula molecular |
C9H9BO3 |
|---|---|
Peso molecular |
175.98 g/mol |
Nombre IUPAC |
(7-methyl-1-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BO3/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5,11-12H,1H3 |
Clave InChI |
UXNWRQSFCXYHPZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C2C(=C1)C=CO2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)






![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)

![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)

![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)

